molecular formula C11H13N3 B13788419 11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene CAS No. 743466-54-8

11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

Cat. No.: B13788419
CAS No.: 743466-54-8
M. Wt: 187.24 g/mol
InChI Key: MORFQXPFEXJSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyl-1,4,11-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraene is a tricyclic heterocyclic compound characterized by a fused ring system containing three nitrogen atoms (triaza) and a tetraene moiety. The structure comprises a 7-membered ring fused with a 4-membered ring and an additional bridgehead at positions 2 and 7, with a methyl group substituting position 11. Its structural complexity places it within a niche class of nitrogen-containing polycyclic systems, distinct from simpler azacycles or linear polyenes.

Properties

CAS No.

743466-54-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

InChI

InChI=1S/C11H13N3/c1-13-4-5-14-10(8-13)6-9-2-3-12-7-11(9)14/h2-3,6-7H,4-5,8H2,1H3

InChI Key

MORFQXPFEXJSNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC3=C2C=NC=C3)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield different hydrogenated products .

Scientific Research Applications

11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes to inhibit their activity or bind to receptors to modulate their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macrocyclic Tetraazacyclododecane Derivatives

describes 2,3,13,14-tetramethyl (ethyl or p-tolyl)-1,4,12,15-tetraazacyclodocosa-1,3,12,14-tetraene, a 12-membered macrocyclic ligand with four nitrogen atoms. Key comparisons:

Feature 11-Methyl-1,4,11-Triazatricyclo Compound Macrocyclic Tetraazacyclododecane Derivatives
Structure Tricyclic (7,4,0 fused rings) Macrocyclic (12-membered ring)
Nitrogen Positions 1,4,11 positions 1,4,12,15 positions
Coordination Sites Limited due to tricyclic rigidity Flexible; forms complexes with Mg²⁺, Ca²⁺, etc.
Electronic Behavior Unreported Non-electrolytic in solution; coordinated Cl⁻/SCN⁻ groups

The tricyclic compound’s rigid framework likely restricts metal coordination compared to the flexible macrocycles in , which exhibit template-driven synthesis with alkaline earth metals.

Linear Polyene Polyols (Separacenes)

highlights separacenes A–D, linear polyene polyols with tetraene/triene units. Comparisons include:

Feature 11-Methyl-1,4,11-Triazatricyclo Compound Separacenes (e.g., 4,6-Decadien-3,3,9-Triol)
Backbone Tricyclic, nitrogen-rich Linear, hydroxyl-rich
Functional Groups Methyl, triaza Diols, terminal olefin
Bioactivity Unreported Novel chemotype; no direct bioactivity data

Research Findings and Implications

  • Coordination Chemistry : Unlike macrocyclic tetraazacyclododecanes (), the tricyclic compound’s rigid structure may limit its utility in metal templating. Further studies are needed to explore its coordination with transition metals.
  • Bioactivity Potential: Separacenes () lack nitrogen but share polyene features; the tricyclic compound’s nitrogen centers could enable interactions with biological targets (e.g., enzymes or receptors), though this remains speculative.
  • Synthetic Challenges : The tricyclic system’s complexity may require advanced methodologies, contrasting with the 2+2 cyclocondensation used for macrocycles .

Biological Activity

11-Methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene is a novel compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This compound is characterized by its unique tricyclic structure and the presence of nitrogen atoms within its framework, which may contribute to its interaction with biological targets.

  • Molecular Formula : C18H19N3O2S
  • CAS Number : 2118944-88-8
  • Synonyms : 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

The compound has been identified as a potent and selective inhibitor of BRD4 (Bromodomain-containing protein 4), with an IC50 value of approximately 0.43 μM for BRD4(1) . This inhibition leads to significant effects on cell proliferation and autophagy in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits notable antiproliferative activity:

  • MCF-7 Cell Line : IC50 = 1.62 μM
  • MDA-MB-231 Cell Line : IC50 = 3.27 μM

These results indicate that the compound effectively reduces the viability of breast cancer cells.

Autophagic Activity

The compound induces autophagic cell death by blocking the interaction between BRD4 and AMPK (AMP-activated protein kinase). This activation leads to a cascade involving the mTOR (mechanistic target of rapamycin) pathway and ULK1 (Unc51-like autophagy activating kinase), promoting autophagy .

In Vivo Studies

In vivo experiments using xenograft models have shown that treatment with varying doses of the compound results in significant tumor growth inhibition:

  • MCF-7 Model : 80% tumor growth inhibition
  • MDA-MB-231 Model : 76% tumor growth inhibition

Histological analysis revealed a reduction in Ki-67 expression (a marker for cell proliferation) in treated tumors compared to controls .

Case Studies

A recent study evaluated the efficacy of this compound in combination with other therapeutic agents in breast cancer models. The combination therapy showed enhanced antitumor activity compared to monotherapy with standard treatments .

Summary Table of Biological Activity

Activity TypeMeasurementResult
BRD4 InhibitionIC500.43 μM
Antiproliferative (MCF-7)IC501.62 μM
Antiproliferative (MDA-MB)IC503.27 μM
Tumor Growth Inhibition (MCF-7)% Inhibition80%
Tumor Growth Inhibition (MDA-MB)% Inhibition76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.